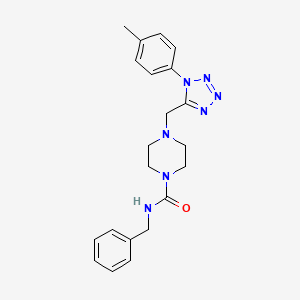

N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c1-17-7-9-19(10-8-17)28-20(23-24-25-28)16-26-11-13-27(14-12-26)21(29)22-15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLHIVSCDKWSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

Introduction of the benzyl group: Benzylation of the piperazine ring can be done using benzyl chloride in the presence of a base such as sodium hydroxide.

Attachment of the tetrazole moiety: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

Formation of the carboxamide group: This can be achieved through the reaction of the piperazine derivative with an appropriate isocyanate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The benzyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

N-benzylpiperazine: Known for its stimulant properties.

4-(p-tolyl)piperazine: Studied for its potential antidepressant effects.

Tetrazole derivatives: Known for their diverse pharmacological activities.

Uniqueness

N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-benzyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its structural features that suggest potential biological activity. The tetrazole moiety is known for its ability to mimic carboxylate groups, which can facilitate interactions with various biological targets. This article reviews the biological activities associated with this compound, supported by synthesis methods, structure-activity relationships, and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The formation of the tetrazole ring can be achieved through cycloaddition reactions involving azides and nitriles. The piperazine core provides a scaffold that enhances the compound's pharmacological properties.

Synthetic Route

- Formation of Tetrazole : Cycloaddition of an azide with a suitable nitrile.

- Piperazine Core Construction : Introduction of the piperazine ring via nucleophilic substitution.

- Final Coupling : Benzyl and p-tolyl groups are introduced to complete the structure.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, similar tetrazole derivatives have shown effectiveness against a range of bacteria including Escherichia coli and Staphylococcus aureus.

| Compound | Microbial Target | Activity |

|---|---|---|

| Tetrazole Derivative A | E. coli | MIC: 32 µg/mL |

| Tetrazole Derivative B | S. aureus | MIC: 16 µg/mL |

These findings suggest that this compound may similarly exhibit potent antimicrobial activity.

Anticancer Activity

In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and U87 MG (glioblastoma). The IC50 values for these compounds typically range from 10 to 50 µM, indicating moderate cytotoxicity.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | N-benzyl derivative | 25 ± 3 |

| U87 MG | N-benzyl derivative | 30 ± 4 |

The presence of the piperazine moiety is believed to enhance cell membrane permeability, thereby increasing the efficacy of these compounds against cancer cells.

Neuroprotective Activity

Emerging studies suggest potential neuroprotective effects for similar compounds in models of ischemia. For example, derivatives have been shown to prolong survival time in animal models subjected to acute cerebral ischemia.

Case Studies

A recent study explored the structure-activity relationship (SAR) of piperazine derivatives containing tetrazoles, revealing that modifications at specific positions significantly influenced their biological activity. For instance, substituents on the benzene ring were found to affect both antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.